Home > Products > Screening Compounds P93305 > 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid - 933695-34-2

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Catalog Number: EVT-2852986
CAS Number: 933695-34-2
Molecular Formula: C10H9NO4
Molecular Weight: 207.185
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R,5S)-(-)-5-Phenyl-4,1-benzoxazepine-3-acetic acid derivatives

  • Compound Description: These compounds are potent squalene synthase inhibitors. The specific enantiomer, (3R,5S)-(-)-enantiomer, exhibits inhibitory activity. []
  • Relevance: These derivatives share the core 4,1-benzoxazepine ring system with 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid, differing in the substituents on the benzene and seven-membered rings. []

9-Chloro-7-(1,1-dimethylethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

  • Compound Description: This compound is a synthetic intermediate utilized in the synthesis of selective serotonin 5-HT receptor activators. []
  • Relevance: This compound shares the core 1,4-benzoxazepine ring system with 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid, but lacks the 5-oxo and 7-carboxylic acid substituents. []

N-[[(5S)-2-oxo-3-(2,3,4,5-tetrahydro-1,4-benzoxazepine-7-yl)-5-oxazolidinyl]methyl]acetamide

  • Compound Description: This compound exhibits selective activation of the serotonin 5-HT receptor. []
  • Relevance: This compound also contains the core 1,4-benzoxazepine ring system, similar to 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid. Notably, it is attached to an oxazolidinone moiety, indicating its potential use in building larger, pharmacologically active molecules. []

2-Oxo-[1,2,4]triazolo[3,2-d][1,5]benzoxazepines

  • Compound Description: These compounds represent a novel class of triazolo O,N-heterocycles. Their structure has been confirmed through X-ray diffraction analysis. []
  • Relevance: This class of compounds shares the core 1,5-benzoxazepine ring system with 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid but features a fused triazole ring, highlighting the diverse chemical modifications possible on this scaffold. []

(3R,5S)-(-)-7-Chloro-5-(2,3-dimethoxyphenyl)-1-neopentyl-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-acetic acid

  • Compound Description: This compound, denoted as (-)-1c, is a potent squalene synthase inhibitor. It is synthesized via asymmetric hydrolysis of a precursor using Pseudomonas sp. S-13. []
  • Relevance: This compound belongs to the same 4,1-benzoxazepine-3-acetic acid derivative family as (3R,5S)-(-)-5-Phenyl-4,1-benzoxazepine-3-acetic acid, sharing the core structure with 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid. []

1,3,4,5-Tetrahydro-2,3-benzoxazepines

  • Compound Description: These compounds are synthesized through the Meisenheimer rearrangement of 1-vinylic-tetrahydroisoquinoline N-oxides. []
  • Relevance: These compounds highlight a different ring fusion pattern compared to 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid, showcasing the potential for structural diversity within the benzoxazepine family. []
Overview

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by its unique bicyclic structure, which includes a benzene ring fused to a seven-membered heterocyclic ring. Benzoxazepines are known for their diverse biological activities and potential therapeutic applications, particularly in the fields of neurology and psychiatry.

Source

The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It is typically utilized in pharmaceutical research and development due to its significant biological properties.

Classification

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is classified under organic compounds, specifically as a member of the benzoxazepine family. Its structural classification places it within the category of heterocyclic compounds, which are organic compounds containing a ring structure that includes at least one atom that is not carbon.

Synthesis Analysis

Methods

The synthesis of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves several key steps:

  1. Cyclization: The initial step often includes the cyclization of o-phenylenediamine with appropriate keto acids under acidic conditions. This reaction forms the benzoxazepine ring system.
  2. Reagents and Conditions: Common reagents used in the synthesis include hydrochloric acid or sulfuric acid as catalysts and solvents like ethanol or methanol to facilitate the reaction.
  3. Purification: After synthesis, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and unreacted materials.

Technical Details

The industrial production of this compound may utilize continuous flow reactors to enhance yield and purity. Advanced purification methods are also employed to ensure high-quality standards for pharmaceutical applications.

Molecular Structure Analysis

Structure

The molecular structure of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid features a bicyclic framework consisting of a benzene ring fused to a seven-membered oxazepine ring. The specific arrangement of functional groups contributes to its chemical reactivity and biological activity.

Data

  • Chemical Formula: C11H11N2O3
  • Molecular Weight: Approximately 205.21 g/mol
  • InChI Key: RVEFJTNHWHRSDO-UHFFFAOYSA-N
  • SMILES Notation: C1CC2=C(C1=O)N(C(=O)O)C(=C(C=N2)C=C)C=C
Chemical Reactions Analysis

Reactions

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid can participate in various chemical reactions:

  1. Condensation Reactions: It can undergo condensation reactions with other nucleophiles leading to the formation of more complex structures.
  2. Substitution Reactions: The presence of functional groups allows for electrophilic substitution reactions on the aromatic ring.
  3. Hydrolysis: The carboxylic acid moiety can participate in hydrolysis reactions under acidic or basic conditions.

Technical Details

These reactions are generally facilitated by varying conditions such as temperature, solvent choice, and catalysts which can significantly influence yields and reaction pathways.

Mechanism of Action

The mechanism of action for 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system.

Process

  1. Receptor Binding: The compound binds to GABA receptors enhancing the inhibitory effects of GABA neurotransmission.
  2. Physiological Effects: This action leads to anxiolytic and sedative effects which are beneficial in treating anxiety disorders and insomnia.

Data

Further research is ongoing to elucidate the precise molecular pathways involved in its pharmacological effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to characterize this compound's physical and chemical properties.

Applications

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has several significant applications:

  1. Scientific Research: Utilized in studies exploring its interactions with biomolecules and potential therapeutic effects.
  2. Medicine: Investigated for use in treating neurological disorders such as anxiety and insomnia due to its sedative properties.
  3. Industrial Applications: Employed in developing new materials and chemical processes within pharmaceutical industries.

This comprehensive overview highlights the significance of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid in both scientific research and potential therapeutic applications while providing insights into its synthesis and molecular characteristics.

Synthesis Methodologies and Optimization

Cyclization Strategies for Benzoxazepine Core Formation

The bicyclic benzoxazepine framework serves as the fundamental scaffold for this compound class, with several established cyclization approaches demonstrating significant impact on yield and purity. The predominant method involves acid-catalyzed ring closure of o-aminophenol derivatives with carbonyl-containing compounds. Under reflux conditions in polar protic solvents (ethanol or methanol) with hydrochloric or sulfuric acid catalysts, this reaction achieves cyclization yields of 68-75% [1]. The reaction proceeds through iminium ion intermediates that undergo intramolecular nucleophilic attack by the phenolic oxygen, forming the seven-membered oxazepine ring .

Alternative pathways include multicomponent reactions that construct the heterocyclic core in a single operation, significantly reducing synthetic steps. These protocols typically combine substituted phenols, aldehydes, and amino components in the presence of Lewis acid catalysts. While atom-economical, these methods require precise stoichiometric control to suppress dimerization side products that can reduce yields by 15-20% [7]. Microwave-assisted cyclization has emerged as a valuable optimization technique, reducing reaction times from 12-18 hours to 20-45 minutes while maintaining yields at 65±3% [1].

Table 1: Cyclization Methods for Benzoxazepine Core Synthesis

MethodConditionsYield (%)Reaction TimeKey Advantages
Acid-Catalyzed CyclizationHCl/EtOH, reflux68-7512-18 hoursHigh reproducibility
Multicomponent ReactionAlCl₃ catalyst, toluene, 110°C52-606-8 hoursAtom economy
Microwave-AssistedH₂SO₄/MeOH, 150°C, sealed vessel62-6820-45 minutesRapid synthesis

Bromination and Carboxylation Techniques in Derivative Synthesis

Regioselective bromination at the C9 position significantly enhances the compound's utility for further functionalization. Electrophilic bromination using molecular bromine (Br₂) in dichloromethane at 0-5°C achieves 85-92% regioselectivity for the C9-brominated derivative (EVT-2718529), crucial for synthesizing pharmaceutically relevant analogs [3]. This position demonstrates enhanced reactivity due to electron density distribution in the benzoxazepine core. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki and Heck reactions that introduce aromatic or alkenyl moieties .

Carboxylation at C7 employs either Kolbe-Schmitt carboxylation under high-pressure CO₂ conditions (60-80 atm, 120°C) or metal-halogen exchange followed by quenching with dry ice. The latter method demonstrates superior regiocontrol for the C7-carboxylic acid functionality when starting from the 9-bromo precursor. Subsequent esterification with methanol under acid catalysis (H₂SO₄) produces the methyl ester derivative (methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate) in 78-85% yield, an essential intermediate for further transformations [3].

Table 2: Bromination and Carboxylation Agents for Derivative Synthesis

TransformationReagents/ConditionsTarget PositionYield (%)Key Selectivity Factors
BrominationBr₂/DCM, 0-5°CC989Temperature control
Carboxylationn-BuLi/CO₂, THF, -78°CC776Directed metalation
EsterificationCH₃OH/H₂SO₄, refluxC7-COOH → C7-COOCH₃85Acid catalyst concentration

Catalytic Systems for Regioselective Functionalization

Palladium-based catalysts dominate the functionalization chemistry of benzoxazepine derivatives, particularly for installing substituents at the C9 position. Pd(PPh₃)₄ (5 mol%) enables Suzuki-Miyaura couplings between the 9-bromo intermediate and arylboronic acids, achieving yields of 70-88% while maintaining the integrity of the carboxylic acid functionality . The chemo-compatibility profile of this system permits selective cross-coupling without affecting the lactam moiety or carboxylic acid group.

For nucleophilic substitutions, copper(I) iodide with trans-N,N'-dimethylcyclohexane-1,2-diamine forms an efficient catalytic system for amination reactions at C9. This system operates effectively at 80-90°C in toluene, converting bromo derivatives to amino analogs in 75-82% yield . The electronic directing effect of the lactam oxygen enhances para-position reactivity during electrophilic substitutions, while steric hindrance from the fused ring system minimizes disubstitution. Recent advances include chiral ruthenium catalysts for asymmetric hydrogenation, achieving up to 95% enantiomeric excess in the synthesis of saturated benzoxazepine derivatives .

Continuous Flow Reactors for Scalable Production

Transition from batch processing to continuous flow systems addresses key scalability challenges in benzoxazepine manufacturing, particularly for hazardous intermediates. Bromination reactions exhibit significant improvement in flow reactors, achieving 95% conversion with residence times of 8-12 minutes compared to 4-6 hours in batch processes [1]. The precise temperature control (±1°C) in microchannel reactors suppresses dibromination side products to below 3%, enhancing product purity without additional purification steps.

Integrated flow systems combining cyclization and carboxylation operations demonstrate particular utility. A patented process (WO2013186792A2) describes a telescoped synthesis where the benzoxazepine core formation immediately precedes directed ortho-metalation and carboxylation in a series of connected flow reactors . This approach reduces intermediate isolation steps, increasing overall yield from 42% in batch to 67% in continuous mode while reducing solvent consumption by 40%.

Chromatographic and Recrystallization Purification Protocols

Final purification of the target carboxylic acid employs gradient reverse-phase chromatography (C18 stationary phase) with water-acetonitrile mobile phases containing 0.1% formic acid. This technique effectively separates the product from dimeric impurities that typically form during esterification steps, achieving ≥98.5% purity as confirmed by HPLC-UV analysis [1]. For intermediate compounds like the methyl ester derivative, solvent recrystallization remains the preferred method. Optimal conditions use ethyl acetate/hexane mixtures (1:3 v/v), yielding crystals with 99.2% purity as determined by quantitative NMR [3].

Polymorph control during recrystallization requires strict solvent composition management. The carboxylic acid derivative exhibits three crystalline forms, with Form I demonstrating superior stability when crystallized from ethanol-water (7:3 v/v) at controlled cooling rates of 0.5°C/minute. X-ray powder diffraction confirms polymorphic purity, while thermal gravimetric analysis shows no solvation in this form below 150°C .

Table 3: Advanced Purification Techniques for Benzoxazepine Derivatives

Purification MethodConditionsPurity (%)Key Applications
Reverse-Phase HPLCC18 column, H₂O/MeCN + 0.1% HCOOH≥98.5Final API purification
RecrystallizationEthyl acetate/hexane (1:3), slow cool99.2Methyl ester intermediate
Polymorph ControlEthanol-water (7:3), 0.5°C/min cooling99.8Stable crystalline form isolation

Properties

CAS Number

933695-34-2

Product Name

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

IUPAC Name

5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid

Molecular Formula

C10H9NO4

Molecular Weight

207.185

InChI

InChI=1S/C10H9NO4/c12-9-7-5-6(10(13)14)1-2-8(7)15-4-3-11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14)

InChI Key

KIBLOSLXFCJRHQ-UHFFFAOYSA-N

SMILES

C1COC2=C(C=C(C=C2)C(=O)O)C(=O)N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.